molecular formula C12H9BrFNO2 B13944765 Ethyl 3-bromo-8-fluoroquinoline-6-carboxylate

Ethyl 3-bromo-8-fluoroquinoline-6-carboxylate

Cat. No.: B13944765
M. Wt: 298.11 g/mol
InChI Key: FAKHNEFKLDIPHF-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-8-fluoroquinoline-6-carboxylate is a synthetic organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic compounds with a wide range of applications in medicinal chemistry, particularly due to their biological activities. The incorporation of bromine and fluorine atoms into the quinoline structure enhances its chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-bromo-8-fluoroquinoline-6-carboxylate typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination and fluorination of quinoline derivatives followed by esterification. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-bromo-8-fluoroquinoline-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The reactions yield various derivatives of quinoline, which can be further functionalized for specific applications .

Scientific Research Applications

Ethyl 3-bromo-8-fluoroquinoline-6-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its antimicrobial, anticancer, and antiviral properties.

    Industry: Utilized in the development of materials such as liquid crystals and dyes.

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-8-fluoroquinoline-6-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. The presence of bromine and fluorine atoms enhances its binding affinity and specificity .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Ethyl 3-bromo-8-fluoroquinoline-6-carboxylate can be compared with other similar compounds such as:

  • Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate
  • Ethyl 6-bromo-8-fluoroquinoline-3-carboxylate
  • Ethyl 6-bromo-4-chloro-8-fluoroquinoline-3-carboxylate

Uniqueness: The unique combination of bromine and fluorine atoms in this compound provides it with distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H9BrFNO2

Molecular Weight

298.11 g/mol

IUPAC Name

ethyl 3-bromo-8-fluoroquinoline-6-carboxylate

InChI

InChI=1S/C12H9BrFNO2/c1-2-17-12(16)8-3-7-4-9(13)6-15-11(7)10(14)5-8/h3-6H,2H2,1H3

InChI Key

FAKHNEFKLDIPHF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C2C(=C1)C=C(C=N2)Br)F

Origin of Product

United States

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